4-bromo-3-chlorosulfonyl-benzoic Acid

Catalog No.
S676164
CAS No.
50803-23-1
M.F
C7H4BrClO4S
M. Wt
299.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-chlorosulfonyl-benzoic Acid

CAS Number

50803-23-1

Product Name

4-bromo-3-chlorosulfonyl-benzoic Acid

IUPAC Name

4-bromo-3-chlorosulfonylbenzoic acid

Molecular Formula

C7H4BrClO4S

Molecular Weight

299.53 g/mol

InChI

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)

InChI Key

MDITWYHGSGANSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br

The exact mass of the compound 4-bromo-3-chlorosulfonyl-benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

4-Bromo-3-chlorosulfonyl-benzoic acid is an aromatic compound with the chemical formula C7H4BrClO4S. Its synthesis involves the sulfonylation of 4-bromo-3-chlorobenzoic acid with chlorosulfuric acid. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific research applications of 4-bromo-3-chlorosulfonyl-benzoic acid are limited, its unique structure suggests potential uses in various scientific fields:

  • Organic synthesis: The presence of the chlorosulfonyl group makes this compound a potential reagent for introducing the sulfonyl functionality into other molecules. This functionality can be useful in modifying the properties of organic molecules, such as their reactivity or solubility [].
  • Material science: The combination of bromo, chloro, and sulfonyl groups in this molecule suggests potential applications in the development of new materials with specific properties. For example, the bromo and chloro groups could enable cross-linking, while the sulfonyl group could influence electrical conductivity or other physical properties.
  • Medicinal chemistry: The sulfonyl group is present in many biologically active molecules. While there is no current research on the specific biological activity of 4-bromo-3-chlorosulfonyl-benzoic acid, it could serve as a starting point for the development of new drugs or other bioactive compounds [].

4-Bromo-3-chlorosulfonyl-benzoic acid is an organic compound with the molecular formula C7H4BrClO4S and a molecular weight of approximately 299.53 g/mol. This compound is characterized by the presence of bromine, a chlorosulfonyl group, and a carboxylic acid functional group on a benzene ring. Its structure includes a bromine atom at the para position and a chlorosulfonyl group at the meta position relative to the carboxylic acid, which significantly influences its chemical reactivity and biological properties.

No specific information available regarding a biological mechanism of action for this compound.

  • Sulfonyl chlorides are generally irritating to the skin, eyes, and respiratory system.
  • The presence of bromine and chlorine suggests potential halogenation hazards.
  • Specific data on the toxicity of 4-bromo-3-chlorosulfonyl-benzoic acid is not available, but standard safety protocols for handling corrosive and potentially toxic chemicals should be followed.

Note:

  • The information provided is based on the general properties of similar structures and may not be specific to 4-bromo-3-chlorosulfonyl-benzoic acid.
  • Further research may be required to obtain detailed information on the properties, applications, and safety aspects of this specific compound.

  • Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized to produce sulfonic acid derivatives or reduced to form sulfinic acid derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which is used to synthesize biaryl compounds. Common reagents include palladium catalysts for coupling reactions and various oxidizing and reducing agents depending on the desired transformation.

The biological activity of 4-bromo-3-chlorosulfonyl-benzoic acid primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This interaction may disrupt various biochemical pathways, making it useful in studies related to enzyme inhibition and drug development.

The synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid typically involves a multi-step process:

  • Chlorosulfonation: The compound is synthesized by reacting 4-bromobenzoic acid with chlorosulfonic acid. This reaction is conducted at low temperatures (around 0°C) to control the addition of the chlorosulfonyl group.
  • Refluxing: The mixture is refluxed for several hours to facilitate the reaction.
  • Precipitation: After refluxing, the reaction mixture is poured into ice-cold water to precipitate the product.
  • Filtration and Purification: The solid product is filtered, washed with water until neutral, and dried to yield pure 4-bromo-3-chlorosulfonyl-benzoic acid .

4-Bromo-3-chlorosulfonyl-benzoic acid finds applications in various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Studies: The compound aids in studying enzyme inhibitors and biological pathways.
  • Industrial Use: It is utilized in producing specialty chemicals, polymers, and dyes due to its unique chemical properties .

Research into the interactions of 4-bromo-3-chlorosulfonyl-benzoic acid has revealed its potential as an enzyme inhibitor. The mechanism involves covalent bonding with nucleophilic residues on target proteins, leading to altered enzymatic activity. This property makes it valuable in drug design and development, particularly for therapeutic agents targeting specific enzymes involved in diseases.

Several compounds share structural similarities with 4-bromo-3-chlorosulfonyl-benzoic acid, each exhibiting unique properties:

Compound NameKey Differences
4-Bromo-3-chlorosulfonyl-benzoic acidContains both bromine and chlorosulfonyl groups; unique reactivity
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acidContains a methyl group that alters reactivity and applications
4-Chlorosulfonylbenzoic acidLacks bromine; different chemical reactivity due to missing halogen
4-Bromo-3-(chlorosulfonyl)-5-nitrobenzoic acidContains a nitro group instead of methyl; affects biological activity
3-Chlorosulfonyl-4-fluoro-benzoic acidContains fluorine instead of bromine; alters electronic properties

These comparisons highlight the uniqueness of 4-bromo-3-chlorosulfonyl-benzoic acid due to its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and utility across various fields .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-bromo-3-chlorosulfonyl-benzoic Acid

Dates

Last modified: 08-15-2023

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